
Tricetyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricetyl phosphate is an organic chemical compound with the formula (C₂H₅O)₃PO₄. It is a colorless liquid that is the triester of ethanol and phosphoric acid. This compound is known for its versatility and finds applications in various industries, including as a flame retardant, plasticizer, and solvent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricetyl phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol. The process involves the following steps:
Reaction Setup: In a three-necked flask, anhydrous ethanol is added, followed by the addition of acetone. The mixture is cooled to below 10°C.
Addition of Phosphorus Oxychloride: Phosphorus oxychloride is added in batches while maintaining the temperature below 10°C.
Reaction: The mixture is stirred and heated to 30°C under vacuum conditions for three hours.
Neutralization: Sodium alkoxide solution is added, and the mixture is stirred for an hour.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes continuous distillation and purification to achieve high purity levels. The use of catalysts and optimized reaction conditions ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Tricetyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Tricetyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a flame retardant, plasticizer, and stabilizer in various industrial processes
Wirkmechanismus
Tricetyl phosphate can be compared with other similar compounds such as triethyl phosphate and trimethyl phosphate:
Triethyl Phosphate: Similar in structure but with ethyl groups instead of cetyl groups. It is also used as a flame retardant and plasticizer.
Trimethyl Phosphate: Contains methyl groups and is used in similar applications but has different physical properties.
Uniqueness: this compound’s unique combination of properties, such as its high boiling point and solubility in organic solvents, makes it particularly valuable in specific industrial applications .
Vergleich Mit ähnlichen Verbindungen
- Triethyl phosphate
- Trimethyl phosphate
- Triphenyl phosphate
Eigenschaften
CAS-Nummer |
56827-95-3 |
|---|---|
Molekularformel |
C48H99O4P |
Molekulargewicht |
771.3 g/mol |
IUPAC-Name |
trihexadecyl phosphate |
InChI |
InChI=1S/C48H99O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49,51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
InChI-Schlüssel |
KENFVQBKAYNBKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
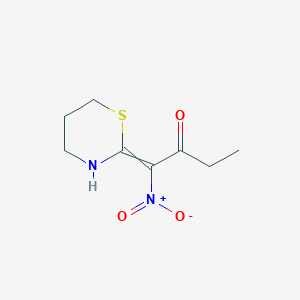
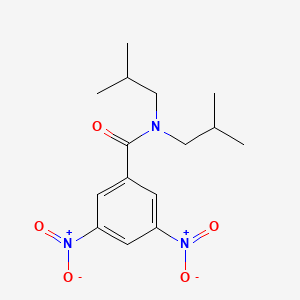
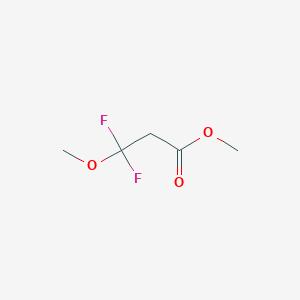

![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
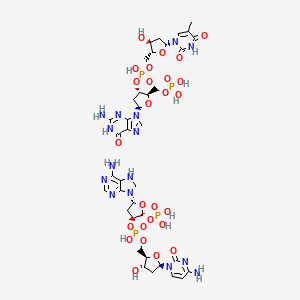
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
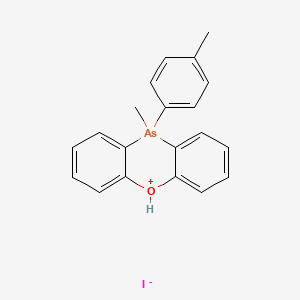


![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)
